d-Glycero-l-gluco-heptose

Vue d'ensemble

Description

d-Glycero-l-gluco-heptose is a sugar molecule that is a significant constituent in various biological systems. It is known to be a part of the capsular polysaccharide from Campylobacter jejuni, which is a bacterium associated with food poisoning . It is also a component of the lipopolysaccharide (LPS) of many Gram-negative bacteria, playing a role in the inner core region of LPS . This sugar is recognized by the innate immune system as a pathogen-associated molecular pattern, which underscores its importance in the study of immune system activation and the development of therapeutic agents .

Synthesis Analysis

The synthesis of d-Glycero-l-gluco-heptose derivatives has been a subject of interest due to their biological significance. The first synthesis of a derivative, the 6-O-methyl-D-glycero-α-L-gluco-heptopyranose moiety, was achieved from D-galactose through a series of galactofuranose derivatives . Another study optimized the synthesis of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-phosphate from d-glucose, which is important for biological studies of heptose phosphates . A large-scale synthesis of a crystalline hexa-O-acetyl derivative starting from l-lyxose has also been reported, demonstrating the practicality of synthesizing such compounds on a larger scale .

Molecular Structure Analysis

The molecular structure of d-Glycero-l-gluco-heptose and its derivatives is complex and has been elucidated using various spectroscopic techniques. For instance, the structure of 2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gulo-heptofuranose was established by NMR spectroscopy and chemical evidence . The stereochemistry of these sugars is crucial, as it determines their biological activity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of d-Glycero-l-gluco-heptose derivatives often require careful control of reaction conditions to achieve the desired stereochemistry. For example, the diastereoselectivity in the synthesis of D-glycero-D-aldoheptoses was explored using the 2-trimethylsilylthiazole homologation procedure, which showed varying results depending on the starting hexodialdo-pyranose derivatives . Nucleophilic displacement reactions have also been used to synthesize derivatives, as demonstrated by the reaction of a toluene-p-sulphonate derivative with sodium methoxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of d-Glycero-l-gluco-heptose derivatives are influenced by their molecular structure. The crystalline form of the hexa-O-acetyl derivative indicates that these sugars can be isolated in a pure state suitable for further study . The stability of these compounds under various conditions is also of interest, as seen in the study of a glucosyl-enzyme complex from Streptococcus sobrinus, which showed stability at low pH but increased lability at higher pH . The ease of separation of acetonides derived from heptose derivatives further illustrates the practical aspects of working with these sugars .

Applications De Recherche Scientifique

Chemical Synthesis and Modification

d-Glycero-l-gluco-heptose undergoes specific reactions under acid-catalyzed conditions, leading to various derivatives with potential applications in chemical synthesis and modification. Dmitriev et al. (1976) demonstrated the acid-catalyzed isopropylidenation of heptoses, including d-glycero-l-gluco-heptose, yielding distinct pyranoid and furanose derivatives, which are valuable in the synthesis of complex carbohydrates (Dmitriev et al., 1976).

Biosynthetic Pathways and Microbial Research

d-Glycero-l-gluco-heptose plays a crucial role in the biosynthesis of bacterial lipopolysaccharides (LPS). Kneidinger et al. (2002) outlined the biosynthesis pathway of ADP-l-glycero-β-d-manno-heptose in Escherichia coli, a precursor in LPS formation. This research offers insights into bacterial cell wall composition and potential targets for antimicrobial therapy (Kneidinger et al., 2002).

Synthesis of Rare Sugars and Derivatives

Liu et al. (2016) utilized the triacetonide of methyl glucoheptonate for the scalable synthesis of rare sugars, which include the l-gluco and d-gulo structural motifs. This research is significant for studying the production of heptoses and their derivatives in a scalable manner (Liu et al., 2016).

Development of Antivirulence Drugs

Durka et al. (2011) reported the systematic synthesis of inhibitors targeting the first enzymes of the bacterial heptose biosynthetic pathway. Their work involves creating molecules that can potentially disrupt the biosynthesis of LPS in bacteria, paving the way for new antivirulence drugs (Durka et al., 2011).

Role in Capsular Polysaccharides

Research by Huddleston et al. (2021) on Campylobacter jejuni, a leading cause of food poisoning, reveals the biosynthesis of d-glycero-l-gluco-heptose in the capsular polysaccharides of this bacterium. This research is crucial for understanding bacterial pathogenicity and developing strategies to counter foodborne illnesses (Huddleston et al., 2021).

Orientations Futures

The future directions of “d-Glycero-l-gluco-heptose” research could involve further exploration of its biochemical origin and physiological function in plants and algae . Additionally, its role in the biosynthesis of heptoses used in the construction of capsular polysaccharides in human pathogens could be further investigated .

Propriétés

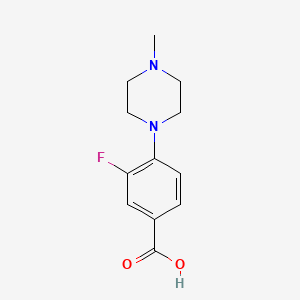

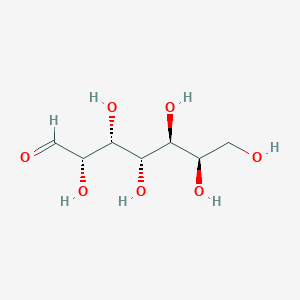

IUPAC Name |

(2S,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5+,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-ULQPCXBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610968 | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

d-Glycero-l-gluco-heptose | |

CAS RN |

23102-92-3 | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23102-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)